molecular formula C23H32N2O4S B4559049 2-{[3-(Cyclopentylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid

2-{[3-(Cyclopentylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid

Cat. No.: B4559049
M. Wt: 432.6 g/mol
InChI Key: SOLLDPBTSPAZCM-UHFFFAOYSA-N
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Description

2-{[3-(Cyclopentylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid is a complex organic compound with a unique structure that includes a cyclopentylcarbamoyl group, a tetrahydrobenzothiophene ring, and a cyclohexanecarboxylic acid moiety

Scientific Research Applications

Its unique structure allows it to be used as a building block for the synthesis of more complex molecules

Preparation Methods

The synthesis of 2-{[3-(Cyclopentylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid can be achieved through a series of organic reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including nucleophilic acyl substitution reactions. These reactions involve the substitution of the acyl group with a nucleophile, leading to the formation of different products such as acid chlorides, esters, amides, and alcohols . Common reagents used in these reactions include thionyl chloride for the formation of acid chlorides and alcohols for esterification.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and the biological system in which it is used. it is likely to involve interactions with enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar compounds to 2-{[3-(Cyclopentylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid include other carbamoyl-substituted cyclohexanecarboxylic acids and tetrahydrobenzothiophene derivatives. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The unique combination of functional groups in this compound sets it apart from other similar compounds.

Properties

IUPAC Name

2-[[3-(cyclopentylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O4S/c1-13-10-11-17-18(12-13)30-22(19(17)21(27)24-14-6-2-3-7-14)25-20(26)15-8-4-5-9-16(15)23(28)29/h13-16H,2-12H2,1H3,(H,24,27)(H,25,26)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLLDPBTSPAZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC3CCCC3)NC(=O)C4CCCCC4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-(Cyclopentylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
2-{[3-(Cyclopentylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid
Reactant of Route 3
Reactant of Route 3
2-{[3-(Cyclopentylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid
Reactant of Route 4
2-{[3-(Cyclopentylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid
Reactant of Route 5
Reactant of Route 5
2-{[3-(Cyclopentylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid
Reactant of Route 6
2-{[3-(Cyclopentylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid

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